molecular formula C11H13ClS B8621714 1-Chloro-2-cyclopentylsulfanyl-benzene

1-Chloro-2-cyclopentylsulfanyl-benzene

Cat. No.: B8621714
M. Wt: 212.74 g/mol
InChI Key: ZUMOLDLBZXHNQW-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopentylsulfanyl-benzene is a substituted benzene derivative featuring a chlorine atom at position 1 and a cyclopentylsulfanyl group at position 2. These derivatives are typically studied for their applications in organic synthesis, agrochemicals, or material science due to the electronic and steric effects imparted by their substituents .

Properties

Molecular Formula

C11H13ClS

Molecular Weight

212.74 g/mol

IUPAC Name

1-chloro-2-cyclopentylsulfanylbenzene

InChI

InChI=1S/C11H13ClS/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

ZUMOLDLBZXHNQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Sulfanyl-Substituted Benzene Derivatives

Compound Name Molecular Formula Molecular Weight Substituents CAS/ID Source ID
1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene C₁₃H₉ClF₂S 270.721 Cl (1), F (2), (2-fluorobenzyl)sulfanyl (4) ChemSpider 35327698
1-[(2R)-2-Chlorocyclohexyl]sulfanyl-2,4-dinitrobenzene C₁₂H₁₂ClN₂O₄S 330.75 (2R)-2-chlorocyclohexylsulfanyl (1), NO₂ (2,4) 304432-97-1
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene C₁₃H₁₀Cl₂S 277.19 Cl (1), (4-chlorophenyl)sulfanylmethyl (2) 880486-13-5
1-(Benzylsulfanyl)-2-(chloromethyl)benzene C₁₄H₁₃ClS 248.82 Benzylsulfanyl (1), ClCH₂ (2) CID 12507903
1-Chloro-2-(methylsulfanyl)benzene C₇H₇ClS 158.64 Cl (1), CH₃S (2) YGV (PDBJ)

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) decrease electron density on the benzene ring, altering reactivity in electrophilic substitution reactions. Sulfanyl groups (S–R) act as weak electron donors, modulating the electronic environment of the aromatic system .

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., C₁₃H₁₀Cl₂S, 277.19 g/mol) may find use in agrochemicals due to increased lipophilicity, enhancing membrane permeability .
  • Simpler derivatives (e.g., C₇H₇ClS) are often intermediates in pharmaceutical synthesis .

Reactivity and Functional Group Interactions

  • Chlorine vs. Fluorine : Chlorine’s higher polarizability compared to fluorine (as in ) may lead to divergent regioselectivity in cross-coupling reactions.
  • Sulfanyl Group Stability : Benzylsulfanyl () and aryl-sulfanyl () groups are prone to oxidation under acidic conditions, forming sulfoxides or sulfones, whereas alkylsulfanyl groups (e.g., methyl in ) are more stable .
  • Steric Effects: The (2R)-2-chlorocyclohexyl group in creates a chiral center, enabling enantioselective synthesis applications, a feature absent in non-chiral analogs like or .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Chlorobenzenes undergo SNAr reactions when activated by electron-withdrawing groups. For 1-chloro-2-cyclopentylsulfanyl-benzene, the cyclopentylthiolate anion (C5H9S−) displaces chloride under basic conditions. A representative protocol involves:

  • Reagents : 1,2-dichlorobenzene, cyclopentylthiol, potassium tert-butoxide

  • Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.

  • Yield : ~45–55% (theorized from analogous reactions).

Challenges include competing side reactions at the para position and incomplete conversion due to steric hindrance from the cyclopentyl group.

Friedel-Crafts Alkylation

Electrophilic substitution using cyclopentylsulfenyl chloride (C5H9SCl) and Lewis acids like AlCl3 enables direct functionalization. The mechanism proceeds via a sulfenium ion intermediate (C5H9S+), which attacks the benzene ring:

C5H9SCl+AlCl3C5H9S++AlCl4\text{C}5\text{H}9\text{SCl} + \text{AlCl}3 \rightarrow \text{C}5\text{H}9\text{S}^+ + \text{AlCl}4^-
Benzene+C5H9S+C6H5SC5H9+H+\text{Benzene} + \text{C}5\text{H}9\text{S}^+ \rightarrow \text{C}6\text{H}5\text{S}C5\text{H}9 + \text{H}^+

Subsequent chlorination at the ortho position using Cl2/FeCl3 yields the target compound. This method suffers from poor regiocontrol, necessitating chromatographic purification.

Advanced Synthesis Protocols

Acid Chloride Intermediate Route

Adapting a patented method for analogous compounds, 2-chlorobenzoic acid is converted to its acid chloride, followed by Friedel-Crafts alkylation with cyclopentylthiol:

Step 1: Acid Chloride Formation

  • Reagents : 2-Chlorobenzoic acid, oxalyl chloride, catalytic DMF

  • Conditions : Dichloromethane (DCM), 25–30°C, 1 hour.

  • Intermediate : 2-Chlorobenzoyl chloride (oily residue after vacuum distillation).

Step 2: Thiol Incorporation

  • Reagents : Cyclopentylthiol, AlCl3, triethylsilane (Et3SiH)

  • Conditions : DCM at 0–5°C, gradual warming to 20°C over 36 hours.

  • Mechanism : AlCl3 activates the acid chloride for electrophilic attack, while Et3SiH reduces intermediate ketones to methylene groups.

Yield : ~60–70% (extrapolated from similar syntheses).

One-Pot Reductive Alkylation

A streamlined approach combines thiolation and reduction:

  • Reaction Setup :

    • 1,2-Dichlorobenzene (1 equiv), cyclopentyl disulfide (0.5 equiv), NiCl2(dppe) catalyst

    • Solvent : Tetrahydrofuran (THF), reflux at 65°C for 16 hours.

  • Reduction :

    • Sodium borohydride (NaBH4) quenches disulfide bonds, yielding the monosulfanyl product.

Advantages : Avoids isolation of intermediates, reducing solvent waste.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
SNArKOtBu, C5H9SHDMF, 120°C, 24h45–55%85–90%
Friedel-Crafts AlkylationC5H9SCl, AlCl3DCM, 0–20°C, 36h60–70%90–95%
One-Pot ReductiveNiCl2(dppe), NaBH4THF, 65°C, 16h50–60%88–93%

Table 1: Synthesis methods for this compound.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance electrophilic reactivity but complicate purification. Switchable solvents like 2-methyltetrahydrofuran (2-MeTHF) improve sustainability without sacrificing yield.

Catalyst Loading

Reducing AlCl3 from 2.3 g to 1.25 g per 2g substrate decreases waste while maintaining efficiency.

Impurity Mitigation

Byproducts like N-acetylated amines form in acetonitrile . Substituting DCM or THF suppresses this side reaction.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2-cyclopentylsulfanyl-benzene, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation. For SNAr, the chlorine atom on the benzene ring is replaced by a cyclopentylsulfanyl group under basic conditions (e.g., NaH or K2CO3 in DMF) . Optimization includes:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted cyclopentylthiol or chlorobenzene derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., downfield shifts for sulfanyl protons at ~3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 228.0481) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound in biological studies?

It serves as:

  • Antimicrobial agent : Tested via disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) assays are recommended for quantitative analysis .
  • Enzyme inhibitor : Screened against cytochrome P450 isoforms using fluorometric assays .

Q. How should stability and storage conditions be managed to prevent degradation?

  • Storage : In amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation of the sulfanyl group .
  • Solvent compatibility : Dissolve in anhydrous DMSO or dichloromethane to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity results?

  • Impurity analysis : Use GC-MS to detect trace by-products (e.g., disulfides from sulfanyl group oxidation) .
  • Isomer identification : Computational tools (e.g., DFT calculations) differentiate regioisomers by comparing theoretical and experimental NMR shifts .
  • Bioactivity validation : Replicate assays in triplicate with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What environmental and toxicity considerations apply to this compound?

  • Ecotoxicology : Assess aquatic toxicity using Daphnia magna acute immobilization tests (OECD 202) .
  • Degradation studies : Monitor photolytic breakdown via HPLC under UV light (λ = 254 nm) to identify persistent metabolites .

Q. How can structural modifications enhance its bioactivity or selectivity?

  • SAR studies : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to improve binding to hydrophobic enzyme pockets .
  • Electron-withdrawing groups : Introduce nitro (–NO2) or cyano (–CN) groups at the para position to modulate electron density and reactivity .

Q. What computational methods are suitable for predicting reactivity or interaction mechanisms?

  • DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Molecular docking : Model interactions with bacterial efflux pumps (e.g., AcrB in E. coli) using AutoDock Vina .

Q. How can scale-up challenges be addressed during synthetic route development?

  • Solvent selection : Transition from DMF to toluene for easier large-scale distillation .
  • Flow chemistry : Implement continuous-flow reactors to improve heat dissipation and reduce reaction times .

Q. What strategies mitigate risks of halogenated by-product formation?

  • Catalytic scavengers : Add triethylamine to trap HCl during SNAr reactions, minimizing chloro-by-products .
  • Green chemistry : Use ionic liquids (e.g., [BMIM][BF4]) as recyclable solvents to suppress side reactions .

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